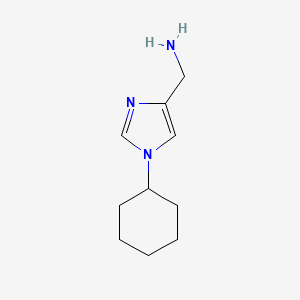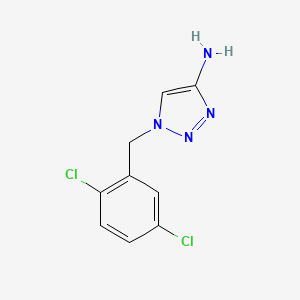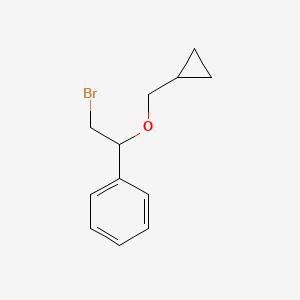
(2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene: is an organic compound that features a benzene ring substituted with a bromine atom and a cyclopropylmethoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction where benzene is treated with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting bromobenzene can then undergo further reactions to introduce the cyclopropylmethoxyethyl group.
Industrial Production Methods: Industrial production of (2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The benzene ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Conditions often involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may contribute to the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the cyclopropylmethoxyethyl group can influence the reactivity and selectivity of the compound in these reactions. The molecular pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.
Cyclopropylmethoxybenzene: A compound with a cyclopropylmethoxy group substituted on the benzene ring without the bromine atom.
1-Bromo-2-ethylbenzene: A compound with a bromine atom and an ethyl group substituted on the benzene ring.
Uniqueness: (2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene is unique due to the presence of both the bromine atom and the cyclopropylmethoxyethyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H15BrO |
|---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
[2-bromo-1-(cyclopropylmethoxy)ethyl]benzene |
InChI |
InChI=1S/C12H15BrO/c13-8-12(14-9-10-6-7-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |
InChI-Schlüssel |
MBMQPJCSNXWZJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC(CBr)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



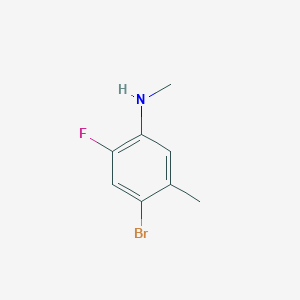
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)

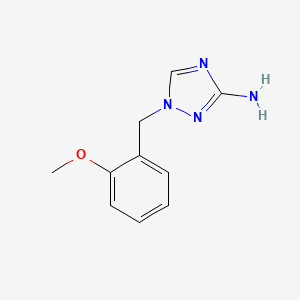
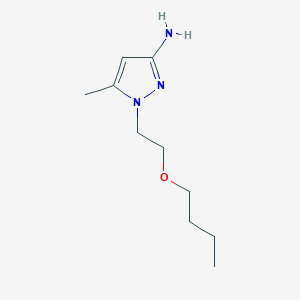

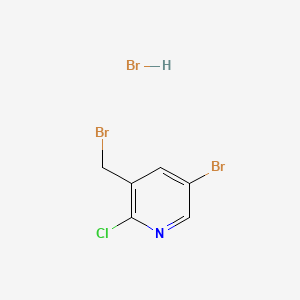


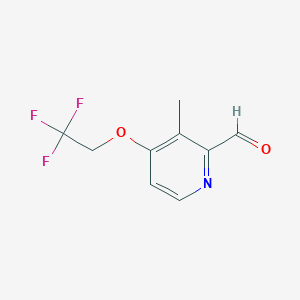
![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
